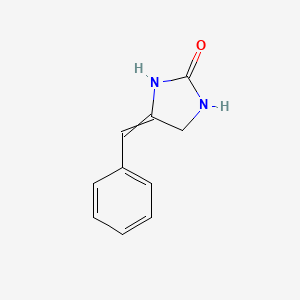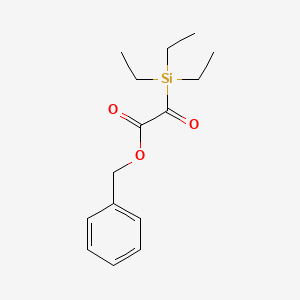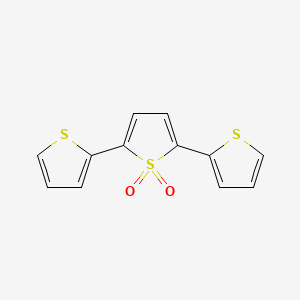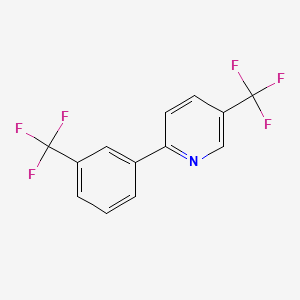![molecular formula C12H24GeN2 B14244617 1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene CAS No. 431896-71-8](/img/structure/B14244617.png)
1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[44]non-7-ene is a chemical compound known for its unique structure and properties It belongs to the class of spiro compounds, which are characterized by a spiro-connected ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-dehydropiperidine with ammonia under controlled conditions . The reaction requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The process may also involve purification steps, such as distillation or crystallization, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.
Scientific Research Applications
1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another spiro compound with similar structural features.
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst and reagent in organic synthesis.
Uniqueness
1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[44]non-7-ene is unique due to its specific structural arrangement and the presence of germanium in its spiro ring system
Properties
CAS No. |
431896-71-8 |
|---|---|
Molecular Formula |
C12H24GeN2 |
Molecular Weight |
268.96 g/mol |
IUPAC Name |
1,4-diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene |
InChI |
InChI=1S/C12H24GeN2/c1-5-14-7-8-15(6-2)13(14)9-11(3)12(4)10-13/h5-10H2,1-4H3 |
InChI Key |
XPTSYZFMAMGJJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN([Ge]12CC(=C(C2)C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


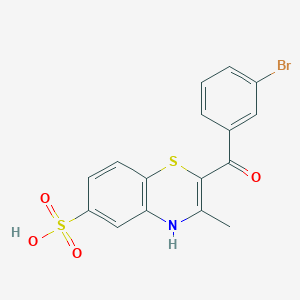
![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)
![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)
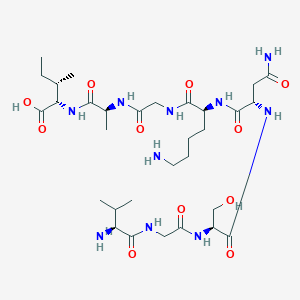
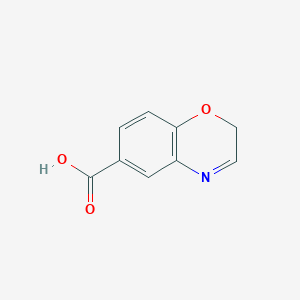
![Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14244574.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
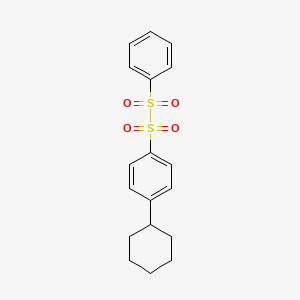
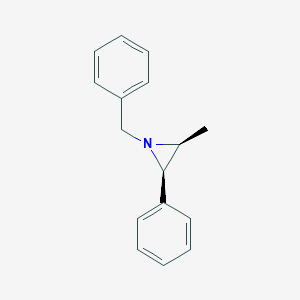
![2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14244584.png)
